![molecular formula C21H24N4O4S B2881472 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 946201-72-5](/img/structure/B2881472.png)
4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, an amino group, a pyrimidine ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety, which consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the pyrimidine ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the sulfonamide might increase its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study detailed the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff bases, which demonstrated significant potential as Type II photosensitizers for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective and Anticonvulsant Effects
Another research avenue involves the synthesis and evaluation of N-phenyl derivatives of the phthalimide pharmacophore, which were tested for anticonvulsant and neurotoxic properties. Some derivatives showed promising anticonvulsant activity, highlighting the potential of related compounds in developing new treatments for epilepsy and other seizure-related disorders (Vamecq et al., 2000).
Antiviral Activity
Derivatives of pyrimidine, similar in structural elements to the compound , have been explored for their antiviral activities. Particularly, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown significant inhibitory activity against various retroviruses, suggesting potential applications in treating viral infections (Hocková et al., 2003).
Endothelin Receptor Antagonism
Compounds structurally related to 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide have been studied for their role as endothelin receptor antagonists. For example, bosentan, an endothelin receptor antagonist, has been researched for its effectiveness in treating conditions like pulmonary arterial hypertension and preventing cerebrovascular spasms post-subarachnoid hemorrhage (Takahashi et al., 1997; Zuccarello et al., 1996).
properties
IUPAC Name |
4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-13-11-19(14(2)10-18(13)28-4)30(26,27)25-17-8-6-16(7-9-17)24-20-12-21(29-5)23-15(3)22-20/h6-12,25H,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWPQZGOXXFQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.